Corallocin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

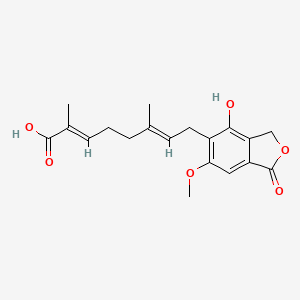

Corallocin A is a natural product isolated from the mushroom Hericium coralloidesThis compound has garnered significant interest due to its neurotrophic properties, which include the ability to induce the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes .

Métodos De Preparación

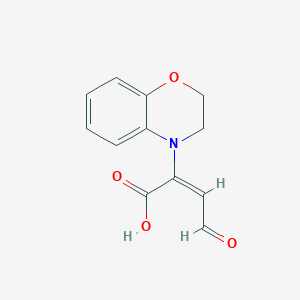

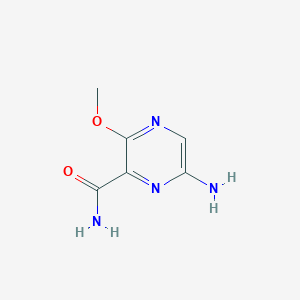

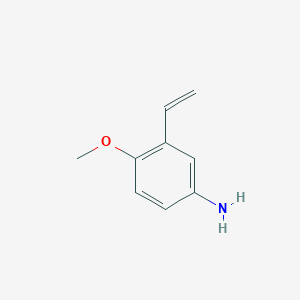

The total synthesis of Corallocin A involves several key steps, including the Suzuki coupling reaction, Vilsmeier–Haack formylation, and Wittig reaction . The synthetic route begins with the preparation of methyl 2-formyl-3-hydroxy-5-methoxybenzoate, which is then subjected to various transformations to yield this compound. The Suzuki coupling reaction is particularly noteworthy for its high stereoselectivity and good yield .

Análisis De Reacciones Químicas

Corallocin A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Corallocin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying isoindolinone derivatives and their chemical properties.

Mecanismo De Acción

Corallocin A exerts its effects by inducing the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These neurotrophic factors play crucial roles in the growth, development, and survival of neurons. The molecular targets and pathways involved include the activation of specific receptors on the surface of astrocytes, leading to downstream signaling events that promote neurotrophin expression .

Comparación Con Compuestos Similares

Corallocin A is unique among isoindolinone derivatives due to its potent neurotrophic properties. Similar compounds include:

Corallocin B and C: These compounds also induce the expression of nerve growth factor and brain-derived neurotrophic factor but differ in their chemical structures and specific biological activities.

Hericerin: Another compound isolated from Hericium erinaceus, known for its neurotrophic effects.

N-de phenylethyl isohericerin: A compound from the lion’s mane mushroom that also promotes nerve growth.

This compound stands out due to its specific isoindolinone structure and its ability to induce both nerve growth factor and brain-derived neurotrophic factor expression in human astrocytes .

Propiedades

Número CAS |

2002492-43-3 |

|---|---|

Fórmula molecular |

C19H22O6 |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

(2E,6E)-8-(4-hydroxy-6-methoxy-1-oxo-3H-2-benzofuran-5-yl)-2,6-dimethylocta-2,6-dienoic acid |

InChI |

InChI=1S/C19H22O6/c1-11(5-4-6-12(2)18(21)22)7-8-13-16(24-3)9-14-15(17(13)20)10-25-19(14)23/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,21,22)/b11-7+,12-6+ |

Clave InChI |

SJLLKLUVRUWXCJ-IAVOFVOCSA-N |

SMILES isomérico |

C/C(=C\CC1=C(C=C2C(=C1O)COC2=O)OC)/CC/C=C(\C)/C(=O)O |

SMILES canónico |

CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)CCC=C(C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)